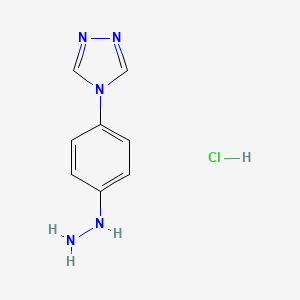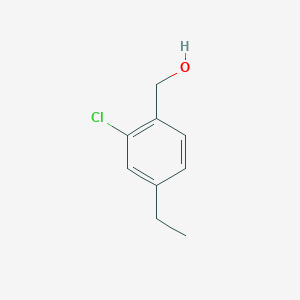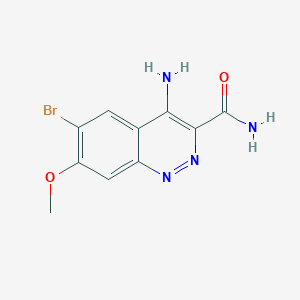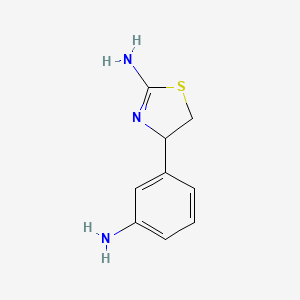
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to a phenyl ring, which is further connected to a triazole ring, forming a complex molecular structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride typically involves multiple steps, starting with the preparation of the hydrazinylphenyl intermediate. This intermediate is then reacted with a triazole precursor under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and triazole derivatives. The reaction conditions often involve refluxing in solvents like ethanol or methanol, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.
化学反应分析
Types of Reactions
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenyl-triazole compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals.
科学研究应用
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The triazole ring can interact with various biological receptors, influencing signal transduction pathways and cellular processes. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 4-Hydrazinylphenyl pivalate hydrochloride
- (4-Hydrazinylphenyl)methanol hydrochloride
- (4-Hydrazinylphenyl)hydrazine dihydrochloride
Uniqueness
4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole hydrochloride stands out due to its unique combination of a hydrazinyl group and a triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
154594-26-0 |
|---|---|
分子式 |
C8H11Cl2N5 |
分子量 |
248.11 g/mol |
IUPAC 名称 |
[4-(1,2,4-triazol-4-yl)phenyl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C8H9N5.2ClH/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13;;/h1-6,12H,9H2;2*1H |
InChI 键 |
DEHLXOLUGKFNCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN)N2C=NN=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-[4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8317568.png)









![Benzo[c][1,6]naphthyridin-1(2H)-one, 4-(2-cyclopropylethynyl)-9-(1H-pyrazol-4-yl)-6-[[(1R)-1,2,2-trimethylpropyl]amino]-](/img/structure/B8317623.png)

![5-(2-Fluorobenzoyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine](/img/structure/B8317642.png)
